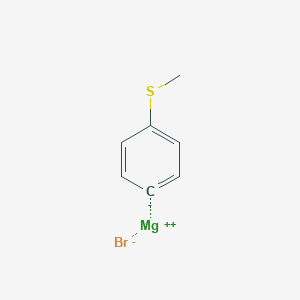

C7H7BrMgS

Description

Historical Context and Evolution of Grignard Reagent Research

The journey into organomagnesium chemistry began at the turn of the 20th century, revolutionizing the field of organic synthesis.

Victor Grignard's Pioneering Contributions and Nobel Recognition

In 1900, French chemist François Auguste Victor Grignard, while working under Philippe Barbier at the University of Lyon, discovered a method to prepare organomagnesium halides. wikipedia.orgbritannica.comthermofisher.com Barbier had been investigating reactions using magnesium in the presence of an alkyl halide and a ketone, but the results were often unreliable. ias.ac.in Grignard's crucial insight was to first prepare the organomagnesium compound separately and then react it with the desired substrate, a two-step process that proved to be highly successful and reproducible. ias.ac.in This discovery, which described the synthesis of what are now known as Grignard reagents, was the subject of his doctoral thesis in 1901. nobelprize.orglycee-grignard.fr

The profound impact of this work on organic synthesis was quickly recognized. In 1912, Victor Grignard was awarded the Nobel Prize in Chemistry for his discovery, an honor he shared with Paul Sabatier. britannica.comlycee-grignard.frcatholicscientists.org By the time of Grignard's death in 1935, over 6,000 publications had cited the use of his reagents, a testament to their immense utility. britannica.comnobelprize.org

Development of Organomagnesium Chemistry as a Subfield

Grignard's discovery laid the foundation for the development of organomagnesium chemistry as a distinct and vital subfield of organometallic chemistry. britannica.comthieme.dewikipedia.org The ease of preparation and the wide-ranging reactivity of Grignard reagents spurred extensive research into their properties and applications. acs.org This led to a deeper understanding of their structure, reactivity, and the mechanisms of their reactions. Over the years, the field has continued to evolve, with the development of more specialized and highly reactive "turbo-Grignard" reagents, often involving additives like lithium chloride to enhance their reactivity and selectivity. strath.ac.ukrsc.org

Fundamental Concepts of Organomagnesium Reagents (RMgX)

The simple representation of a Grignard reagent as RMgX belies the complex reality of its structure and behavior in solution.

The Schlenk Equilibrium and its Mechanistic Implications

The composition of a Grignard reagent in solution is governed by a complex set of equilibria known as the Schlenk equilibrium. wikipedia.orgsci-hub.ru This equilibrium describes the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

| Factor | Influence on Schlenk Equilibrium |

| Solvent | More strongly coordinating solvents like THF favor the monomeric RMgX species. wikipedia.orgsci-hub.ru |

| Concentration | Higher concentrations tend to favor the formation of dimeric and oligomeric species. wikipedia.org |

| Organic Group (R) | The structure of the R group can affect the position of the equilibrium. nih.gov |

| Halogen (X) | The nature of the halide influences the Lewis acidity of the magnesium center and the stability of bridged dimers. sci-hub.ru |

Nature of the Carbon-Magnesium Bond in Aryl Grignard Reagents

In aryl Grignard reagents, such as 4-thioanisolemagnesium bromide, the carbon of the aromatic ring is bonded to the magnesium. The electronic properties of the aryl group can influence the polarity and reactivity of the C-Mg bond. The presence of substituents on the aromatic ring can further modify this reactivity.

| Bond Property | Description | Implication for Reactivity |

| Polarity | The C-Mg bond is highly polar, with a partial negative charge on the carbon and a partial positive charge on the magnesium. wikipedia.orgnumberanalytics.com | The carbon atom acts as a strong nucleophile, readily attacking electrophilic centers. fiveable.me |

| Bond Strength | The C-Mg bond is relatively weak. numberanalytics.com | This contributes to the high reactivity of Grignard reagents. |

| Hybridization | In aryl Grignard reagents, the carbon atom of the C-Mg bond is sp² hybridized. | The electronegativity of the sp² carbon influences the bond polarity. |

Significance of Aryl Grignard Reagents in Modern Organic Synthesis

Aryl Grignard reagents, where an aryl group is attached to the magnesium halide, are of paramount importance in modern organic synthesis due to their versatility in forming new carbon-carbon bonds. wikipedia.orgnumberanalytics.com This capability is fundamental to the construction of more complex molecules from simpler starting materials. numberanalytics.com Their utility extends across various synthetic applications, from the creation of alcohols to their use in sophisticated cross-coupling reactions. numberanalytics.comebsco.com

One of the primary applications of aryl Grignard reagents is their reaction with carbonyl compounds. They react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. ebsco.comlibretexts.org This provides a reliable method for introducing aryl groups and constructing intricate alcohol functionalities within a molecule.

Furthermore, aryl Grignard reagents are crucial participants in transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions allow for the formation of a bond between the aryl group of the Grignard reagent and another organic group. For instance, in the presence of suitable catalysts like those based on palladium or nickel, aryl Grignard reagents can couple with organic halides to form new biaryl or alkyl-aryl compounds. wikipedia.orgorganic-chemistry.org This methodology has been applied to the synthesis of complex molecules, including natural products and pharmaceuticals. rsc.orgsigmaaldrich.com The Kumada-Corriu coupling, for example, specifically utilizes Grignard reagents to form styrenes and other substituted compounds. wikipedia.org The ability to use these reagents in such a wide array of reactions makes them a cornerstone of the synthetic chemist's toolkit for molecular construction. acechemistry.co.uknumberanalytics.com

The Chemical Compound: 4-Thioanisolemagnesium bromide

4-Thioanisolemagnesium bromide is a specific aryl Grignard reagent, where the aryl group is 4-(methylthio)phenyl. echemi.com It is typically available as a solution in tetrahydrofuran (B95107) (THF). fluorochem.co.ukthermofisher.com

Chemical Properties of 4-Thioanisolemagnesium bromide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrMgS | echemi.comfluorochem.co.ukthermofisher.com |

| Molecular Weight | 227.40 g/mol | sigmaaldrich.comfluorochem.co.uk |

| Appearance | Clear yellow to brown solution | echemi.comthermofisher.com |

| Density | 0.965 g/mL at 25 °C | sigmaaldrich.comechemi.comfluorochem.co.uk |

| Boiling Point | 65 °C (of the THF solution) | sigmaaldrich.comfluorochem.co.ukchemicalbook.com |

| Concentration | Typically 0.5 M in THF | sigmaaldrich.comfluorochem.co.uk |

Research Findings and Applications

4-Thioanisolemagnesium bromide serves as a key intermediate in the synthesis of various complex organic molecules. Its primary utility is in Grignard reactions, where it acts as a nucleophile to form new carbon-carbon bonds. sigmaaldrich.comchemdad.comdv-expert.org

Detailed research has shown its application in the synthesis of:

Mifepristone (B1683876) analogs : It is used to prepare 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one, which is a key intermediate in synthesizing analogs of mifepristone. sigmaaldrich.comchemicalbook.com

SGLT inhibitors : The reagent is employed in the synthesis of (1S)-1,4-Anhydro-2,3,5,6-tetra-O-benzyl-1-C-[4-chloro-3-(4-methylthiobenzyl)-phenyl]-D-glucitol. This compound is a crucial intermediate for creating aryl-D-glucofuranosides that act as potent inhibitors of human sodium-glucose cotransporters SGLT1 and SGLT2. sigmaaldrich.comchemicalbook.com

These applications highlight the role of 4-Thioanisolemagnesium bromide in medicinal chemistry and drug discovery, enabling the construction of complex molecular frameworks from simpler precursors.

Properties

IUPAC Name |

magnesium;methylsulfanylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHHDNYCTKOKAZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446108 | |

| Record name | 4-Thioanisolemagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18620-04-7 | |

| Record name | 4-Thioanisolemagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Aryl Grignard Reagent Formation and Reactivity

Mechanisms of Carbon-Magnesium Bond Formation

The synthesis of Grignard reagents, including 4-Thioanisolemagnesium bromide, involves the reaction of an organic halide with magnesium metal. iitk.ac.inbyjus.com This process is not as straightforward as a simple insertion of magnesium into the carbon-halogen bond and can proceed through different mechanistic routes.

A widely accepted mechanism for the formation of Grignard reagents involves radical intermediates. iitk.ac.inutexas.edu The process is initiated by a single-electron transfer (SET) from the magnesium metal to the aryl halide. iitk.ac.in This transfer results in the formation of a radical anion, which then fragments to produce an aryl radical and a halide ion. acs.org The newly formed aryl radical can then react with the magnesium surface to form the organomagnesium compound. utexas.edu

The presence of radical intermediates in the formation of aryl Grignard reagents has been supported by experimental evidence, such as the use of radical probes. acs.orgacs.org For instance, studies using radical clocks have provided direct evidence for the existence of radical intermediates during the formation of aryl Grignard reagents. acs.org Theoretical calculations also support the prevalence of radical pathways, especially with smaller magnesium clusters. rsc.orgrsc.org

However, the formation of Grignard reagents via a radical pathway is typically a non-chain reaction. utexas.edu The radical intermediates are generated and consumed on the surface of the magnesium, without propagating a chain reaction.

While radical pathways are significant, non-radical or polar mechanisms have also been proposed and are thought to be dominant for certain aryl halides. unp.edu.ar One such mechanism involves the direct insertion of a magnesium atom into the carbon-halogen bond through a concerted process. rsc.org

Another proposed non-radical pathway is the dianion mechanism. acs.orgunp.edu.ar In this scenario, a second electron transfer to the initial radical anion could occur, forming a dianion which then collapses to the Grignard reagent. However, some studies suggest that the intervention of dianions may not be necessary to explain the experimental observations for all aryl Grignard reagent formations. acs.orgacs.org

Theoretical studies suggest that as the size of the magnesium cluster involved in the reaction increases, a non-radical pathway can become competitive with the radical pathway. rsc.orgrsc.org This indicates that the specific mechanism may be dependent on the reaction conditions and the nature of the magnesium surface.

The solvent plays a critical role in the formation of Grignard reagents by coordinating with the magnesium species. iitk.ac.innumberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they can solvate and stabilize the Grignard reagent as it forms. utexas.edunumberanalytics.com This stabilization is a significant driving force for the reaction. unp.edu.ar

The coordinating solvent molecules stabilize the magnesium ion (Mg²⁺) that is formed during the reaction, which exists in an ionic state within the Grignard reagent structure. utexas.eduunp.edu.ar The strength of this coordination can influence the reactivity of the Grignard reagent. For example, THF, being a stronger coordinating solvent than diethyl ether, can lead to more reactive Grignard reagents. numberanalytics.com The solvent's basicity and viscosity can also impact the formation of Grignard compounds via radical pairs. researchgate.net

The solvent also helps to break up the passivating layer of magnesium oxide or hydroxide (B78521) on the surface of the magnesium metal, allowing the reaction to proceed. unp.edu.ar The nature of the solvent can influence the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. fiveable.me

Reaction Mechanisms of Aryl Grignard Reagents

Aryl Grignard reagents, like 4-Thioanisolemagnesium bromide, are potent nucleophiles and strong bases, participating in a variety of chemical transformations. iitk.ac.inbyjus.com

One of the most fundamental reactions of Grignard reagents is their nucleophilic addition to carbonyl compounds. iitk.ac.inpressbooks.pub In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. iitk.ac.inbyjus.com

The mechanism generally begins with the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen. numberanalytics.compressbooks.pub This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. pressbooks.pub The subsequent addition of the aryl group from the Grignard reagent to the carbonyl carbon forms a tetrahedral alkoxide intermediate. numberanalytics.compressbooks.pub This intermediate is then typically protonated during an aqueous workup to yield the final alcohol product. pressbooks.pub

Computational studies have explored this mechanism in detail, suggesting that the reaction can proceed through a concerted, four-centered polar mechanism. nih.gov For sterically hindered substrates, a single electron transfer (SET) mechanism may become competitive. organic-chemistry.org

The reaction of 4-Thioanisolemagnesium bromide with various electrophiles, including carbonyl compounds, has been documented in the synthesis of more complex molecules. sorbonne-universite.frgoogle.comgoogleapis.com

The nucleophilic addition of Grignard reagents to prochiral carbonyl compounds can lead to the formation of chiral alcohols. mmu.ac.uk Achieving high stereoselectivity in these reactions is a significant area of research. The use of chiral ligands or chiral solvents can induce enantioselectivity in the addition of Grignard reagents to carbonyls. mmu.ac.uk

Significant progress has been made in the development of catalytic enantioselective additions of Grignard reagents. mmu.ac.ukacs.org These methods often employ a chiral ligand that coordinates to the magnesium center, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group over the other. rsc.org The design of these ligands is crucial for achieving high levels of stereocontrol. rsc.org

Computational studies have been employed to understand the mechanism of stereoselective addition, revealing the importance of the structure of the transition state, which can involve dimeric Grignard reagents and interactions with vicinal magnesium-bound alkyl groups. nih.govresearchgate.net The development of new chiral ligands continues to expand the scope and efficiency of asymmetric Grignard additions to ketones, allowing for the modular construction of structurally diverse chiral tertiary alcohols. rsc.org

Interactive Data Tables

Table 1: Mechanistic Pathways in Grignard Reagent Formation

| Mechanistic Pathway | Key Features | Supporting Evidence | Citations |

| Radical Pathway | Single-electron transfer (SET) from Mg to aryl halide, formation of an aryl radical intermediate. | Radical probe experiments, theoretical calculations. | iitk.ac.inutexas.eduacs.orgacs.orgrsc.org |

| Non-Radical/Polar Pathway | Concerted insertion of Mg into the C-X bond or a dianion intermediate. | Dominant for some aryl halides, supported by theoretical studies with larger Mg clusters. | acs.orgrsc.orgrsc.orgunp.edu.ar |

| Solvent Influence | Stabilization of the Grignard reagent, disruption of the passivation layer on Mg, influences reactivity and Schlenk equilibrium. | Observed differences in reactivity in solvents like THF vs. diethyl ether. | iitk.ac.inutexas.eduunp.edu.arnumberanalytics.comresearchgate.netfiveable.me |

Table 2: Nucleophilic Addition of Grignard Reagents to Carbonyls

| Step | Description | Key Intermediates | Citations |

| 1. Coordination | The Lewis acidic magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen. | Grignard-carbonyl complex. | numberanalytics.compressbooks.pub |

| 2. Nucleophilic Attack | The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. | Tetrahedral alkoxide intermediate. | iitk.ac.innumberanalytics.combyjus.compressbooks.pub |

| 3. Workup | Protonation of the alkoxide intermediate to yield the final alcohol product. | Alcohol. | pressbooks.pub |

Nucleophilic Addition Mechanisms

Aggregation Effects and Multi-centered Transition States

While specific studies on the aggregation of 4-Thioanisolemagnesium bromide are not extensively documented in the literature, its behavior in solution is presumed to be governed by the well-established Schlenk equilibrium. wikipedia.orgcaltech.edu This equilibrium describes the disproportionation of the Grignard reagent into a dialkylmagnesium species and a magnesium halide salt. wikipedia.org For 4-Thioanisolemagnesium bromide, this can be represented as:

2 CH₃SC₆H₄MgBr ⇌ (CH₃SC₆H₄)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature. wikipedia.org In ethereal solvents like tetrahydrofuran (THF), in which 4-Thioanisolemagnesium bromide is commonly prepared and sold, Grignard reagents can exist as monomers, dimers, or higher oligomers. wikipedia.orgacs.org These different species can exhibit varying reactivity.

The aggregation of Grignard reagents can lead to the formation of multi-centered transition states in their reactions. For instance, reactions of Grignard reagents with carbonyl compounds can proceed through transition states involving more than one magnesium atom, which can act as a Lewis acid to activate the carbonyl group. nih.gov While direct evidence for 4-Thioanisolemagnesium bromide is lacking, it is plausible that its reactions could involve such complex transition states, particularly in concentrated solutions where aggregation is more prevalent.

| Chemical Name | Chemical Formula | Role in Equilibrium |

|---|---|---|

| 4-Thioanisolemagnesium bromide | CH₃SC₆H₄MgBr | Monomeric Grignard Reagent |

| Bis(4-thioanisole)magnesium | (CH₃SC₆H₄)₂Mg | Diorganomagnesium Species |

| Magnesium bromide | MgBr₂ | Magnesium Halide Salt |

Single Electron Transfer (SET) Mechanisms in Reactions

The possibility of single electron transfer (SET) from a Grignard reagent to a substrate is a frequently discussed mechanistic pathway. acs.org An SET mechanism involves the transfer of an electron from the Grignard reagent to the substrate, forming a radical anion and a radical cation, which then proceed to react.

The propensity for a Grignard reaction to proceed via an SET mechanism is dependent on factors such as the reduction potential of the substrate and the oxidation potential of the Grignard reagent. acs.org While some Grignard reactions are believed to involve SET pathways, particularly with substrates that are good electron acceptors, it is not a universally dominant mechanism. acs.org

Role of Magnesium Bromide and other Salts in Reaction Pathways

Magnesium bromide (MgBr₂), a co-product of the Schlenk equilibrium, is not merely a spectator in Grignard reactions. wikipedia.org It can significantly influence the reactivity and reaction pathway. As a Lewis acid, MgBr₂ can coordinate to substrates, particularly those with Lewis basic sites like carbonyls, thereby activating them towards nucleophilic attack. rsc.org

Reactivity and Synthetic Transformations Involving 4 Thioanisolemagnesium Bromide

Carbon-Carbon Bond Forming Reactions

The primary utility of 4-thioanisolemagnesium bromide lies in its capacity to act as a nucleophile, enabling the construction of more complex molecular frameworks through the formation of carbon-carbon bonds.

A cornerstone of Grignard reagent chemistry is the nucleophilic addition to the polarized carbon-oxygen double bond of carbonyl compounds. chemistrysteps.commasterorganicchemistry.comsavemyexams.comlibretexts.org The electron-deficient carbonyl carbon is a prime target for the nucleophilic attack by the carbanion-like aromatic ring of 4-thioanisolemagnesium bromide. savemyexams.com This reaction class is fundamental for creating a range of alcohol-containing structures.

The reaction of 4-thioanisolemagnesium bromide with aldehydes results in the formation of secondary alcohols, while its reaction with ketones yields tertiary alcohols. vulcanchem.comlibretexts.org The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, which leads to a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to furnish the final alcohol product. libretexts.org For instance, the reaction with formaldehyde (B43269) specifically produces a primary alcohol. libretexts.org

Reaction with Aldehydes: 4-Thioanisolemagnesium bromide + R-CHO → 4-(methylthio)phenyl-(R)-methanol

Reaction with Ketones: 4-Thioanisolemagnesium bromide + R-CO-R' → 4-(methylthio)phenyl-(R)(R')-methanol

| Carbonyl Compound | Product | Reference |

|---|---|---|

| Aldehyde (general) | Secondary Alcohol | vulcanchem.com |

| Ketone (general) | Tertiary Alcohol | vulcanchem.com |

When 4-thioanisolemagnesium bromide is treated with esters, the reaction proceeds further than with aldehydes or ketones. vulcanchem.comlibretexts.org The initial nucleophilic addition forms a ketone intermediate, which is itself reactive towards another equivalent of the Grignard reagent. libretexts.org This second addition leads to the formation of a tertiary alcohol where two of the alkyl/aryl groups attached to the carbinol carbon originate from the Grignard reagent. libretexts.orglibretexts.orgyoutube.com At least two equivalents of the Grignard reagent are required for this transformation. youtube.com Lactones, being cyclic esters, undergo a similar reaction, which results in the ring-opening and the formation of a diol after the double addition.

Reaction with Esters (2 equiv. Grignard): 2 x 4-Thioanisolemagnesium bromide + R-COOR' → (4-(methylthio)phenyl)₂-(R)-methanol

| Reactant | Product Type | Key Feature | Reference |

|---|---|---|---|

| Ester | Tertiary Alcohol | Two identical groups from Grignard reagent add. | vulcanchem.comlibretexts.orglibretexts.org |

| Lactone | Diol | Ring-opening and double addition. |

The carboxylation of Grignard reagents is a classic and reliable method for the synthesis of carboxylic acids. gmu.edu 4-Thioanisolemagnesium bromide reacts with solid carbon dioxide (dry ice) in a nucleophilic addition reaction. The initial product is a magnesium carboxylate salt, which upon subsequent acidification with an aqueous acid like hydrochloric acid, yields 4-(methylthio)benzoic acid. gmu.edud-nb.info Studies have shown this mechanochemical reaction can produce 4-(methylthio)benzoic acid in yields of around 58%. d-nb.info

Reaction with CO₂:

4-Thioanisolemagnesium bromide + CO₂ → 4-(methylthio)benzoate magnesium bromide

4-(methylthio)benzoate magnesium bromide + H₃O⁺ → 4-(methylthio)benzoic acid

| Reactant | Intermediate | Final Product | Yield | Reference |

|---|---|---|---|---|

| Carbon Dioxide (dry ice) | Magnesium carboxylate salt | 4-(methylthio)benzoic acid | 58% | d-nb.info |

Epoxides, or oxiranes, are three-membered cyclic ethers with significant ring strain. masterorganicchemistry.com This strain makes them susceptible to ring-opening reactions by nucleophiles. 4-Thioanisolemagnesium bromide, being a strong nucleophile, can open the epoxide ring. masterorganicchemistry.comlibretexts.org The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. libretexts.orglibretexts.org For asymmetrically substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org The product, after acidic workup, is a β-substituted alcohol. For example, the reaction with ethylene (B1197577) oxide yields 2-(4-(methylthio)phenyl)ethan-1-ol. libretexts.org

Reaction with Ethylene Oxide: 4-Thioanisolemagnesium bromide + Ethylene Oxide → 2-(4-(methylthio)phenyl)ethan-1-ol

| Reactant | Mechanism | Regioselectivity | Product Type | Reference |

|---|---|---|---|---|

| Epoxide | Sₙ2 | Attack at the least substituted carbon. | β-Alcohol | masterorganicchemistry.comlibretexts.org |

The reaction of Grignard reagents with nitriles provides a valuable route for the synthesis of ketones. masterorganicchemistry.comlibretexts.org 4-Thioanisolemagnesium bromide adds to the polarized carbon-nitrogen triple bond of a nitrile. ucalgary.ca This addition forms an intermediate imine anion, which is stabilized as a magnesium salt. ucalgary.calibretexts.org Crucially, this intermediate is stable and does not react with a second equivalent of the Grignard reagent. ucalgary.ca Subsequent hydrolysis of this intermediate with aqueous acid liberates the desired ketone. masterorganicchemistry.comlibretexts.orgucalgary.ca For example, the reaction of 4-thioanisolemagnesium bromide with a nitrile (R-C≡N) followed by hydrolysis would yield 4-(methylthio)phenyl R-ketone.

Reaction with Nitriles:

4-Thioanisolemagnesium bromide + R-C≡N → Iminomagnesium bromide salt

Iminomagnesium bromide salt + H₃O⁺ → 4-(methylthio)phenyl R-ketone

| Reactant | Intermediate | Final Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Nitrile (R-C≡N) | Iminomagnesium salt | Ketone | Intermediate does not react further with Grignard. | masterorganicchemistry.comucalgary.ca |

Nucleophilic Addition to Carbonyl Compounds

Reactions with Imines

The addition of Grignard reagents, such as 4-thioanisolemagnesium bromide, to imines is a fundamental method for the synthesis of amines. The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of the imine double bond. This addition forms a new carbon-carbon bond and, after acidic workup, yields the corresponding amine. masterorganicchemistry.com The general mechanism involves the formation of a magnesium salt of the amine, which is subsequently protonated. masterorganicchemistry.com

While specific examples detailing the reaction of 4-thioanisolemagnesium bromide with a wide array of imines are not extensively documented in the readily available literature, the reaction is expected to follow this general principle. The outcome of the reaction can be influenced by the steric and electronic properties of both the Grignard reagent and the imine.

| Reactant 1 | Reactant 2 | Product Structure (Post-hydrolysis) | Reaction Type |

| 4-Thioanisolemagnesium bromide | Generic Imine (R-CH=N-R') | 4-MeSC₆H₄-CH(R)-NHR' | Nucleophilic Addition |

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grrsc.org 4-Thioanisolemagnesium bromide serves as an effective nucleophilic partner in these transformations, which are typically catalyzed by transition metals. eie.grrsc.orgnih.gov

4-Thioanisolemagnesium bromide can be coupled with various organic halides, including allylic, aryl, and difluoroalkyl bromides, to form new carbon-carbon bonds. These reactions significantly expand the synthetic utility of this Grignard reagent, allowing for the introduction of the 4-(methylthio)phenyl group onto a diverse range of molecular scaffolds. The success of these couplings often depends on the choice of catalyst and reaction conditions. rsc.orgnih.govnih.gov

Recent advancements have focused on the use of more abundant and less toxic metals like iron to catalyze these reactions. nii.ac.jpacgpubs.org For instance, iron-catalyzed cross-coupling reactions have been developed for aryl and heterocyclic sulfamates and carbamates with Grignard reagents. acgpubs.org The use of N-heterocyclic carbene (NHC) ligands has been shown to stabilize the organometallic intermediates in these iron-catalyzed systems. acgpubs.org While specific examples with 4-thioanisolemagnesium bromide are not always explicitly detailed, the general methodologies are applicable.

| 4-Thioanisolemagnesium Bromide | Coupling Partner | Catalyst | Product Type |

| 4-Thioanisolemagnesium bromide | Allyl Bromide | Transition Metal (e.g., Pd, Ni, Fe) | Allylated arene |

| 4-Thioanisolemagnesium bromide | Aryl Bromide | Transition Metal (e.g., Pd, Ni, Fe) | Biaryl |

| 4-Thioanisolemagnesium bromide | Difluoroalkyl Bromide | Transition Metal (e.g., Pd, Ni) | Difluoroalkylated arene |

A variety of transition metals, including iron (Fe), nickel (Ni), copper (Cu), rhodium (Rh), palladium (Pd), and cobalt (Co), have been employed to catalyze the cross-coupling reactions of Grignard reagents. rsc.orgnih.govnih.govacgpubs.org Palladium and nickel complexes, in particular, have been extensively studied and are highly effective for a broad range of substrates. nii.ac.jpustc.edu.cn However, due to the cost and toxicity of palladium, there is a growing interest in developing catalytic systems based on more earth-abundant metals like iron and copper. nii.ac.jpbris.ac.uk

Iron-catalyzed cross-coupling reactions, for example, have proven to be a cost-effective and environmentally friendly alternative. nii.ac.jpacgpubs.org These reactions often proceed through a mechanism involving the reduction of the iron catalyst by the Grignard reagent to form a highly reactive "[Fe(MgX)₂]" intermediate. acgpubs.org Nickel catalysis is also widely used, and can facilitate the coupling of aryl electrophiles that are typically unreactive with other catalysts. ustc.edu.cn The choice of ligand is crucial in these catalytic systems, with phosphines and N-heterocyclic carbenes being common choices to modulate the reactivity and stability of the metal center. eie.gracgpubs.org

| Catalyst | Advantages | Typical Ligands |

| Palladium (Pd) | High efficiency, broad substrate scope | Phosphines, N-Heterocyclic Carbenes (NHCs) |

| Nickel (Ni) | Cost-effective, effective for unreactive electrophiles | Phosphines, NHCs, Hydroxyphosphines |

| Iron (Fe) | Abundant, low cost, low toxicity | N-Heterocyclic Carbenes (NHCs), Amines |

| Copper (Cu) | Cost-effective, promotes unique reactivity | pi-allyl, alkynes |

| Rhodium (Rh) | Used for specific transformations | Phosphines |

| Cobalt (Co) | Emerging as a sustainable alternative | Phosphines, NHCs |

Homocoupling Reactions

Homocoupling is a common side reaction in cross-coupling processes, leading to the formation of a symmetrical biaryl product from two molecules of the Grignard reagent. rsc.org In the case of 4-thioanisolemagnesium bromide, this would result in the formation of 4,4'-bis(methylthio)biphenyl. This reaction can be promoted by certain oxidants or can occur as a competing pathway in transition metal-catalyzed reactions, particularly in the presence of an oxidant or under specific reaction conditions. rsc.orgnsf.gov The mechanism of homocoupling can vary, sometimes involving radical intermediates or the reductive elimination from a dimeric organometallic species. rsc.orgsemanticscholar.org

| Reactant | Product | Conditions |

| 4-Thioanisolemagnesium bromide | 4,4'-Bis(methylthio)biphenyl | Oxidative conditions or as a byproduct in cross-coupling |

Other Reaction Types

Beyond the more common transformations, 4-thioanisolemagnesium bromide can participate in other mechanistically distinct reactions.

4-Thioanisolemagnesium bromide can be used to alkylate a variety of metals and metalloids. This process involves the transfer of the 4-(methylthio)phenyl group from magnesium to the other metal or metalloid center. This transmetalation reaction is a key step in many cross-coupling reactions where an organometallic reagent is first formed in situ before reacting with the organic halide. nih.govnih.gov For example, the reaction with zinc chloride would yield the corresponding organozinc reagent, which can then be used in Negishi-type cross-coupling reactions. nih.gov

Role as a Strong Base

As a Grignard reagent, 4-Thioanisolemagnesium bromide (p-(Methylthio)phenylmagnesium bromide) is a potent strong base. The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the aromatic carbon. This makes the reagent highly reactive toward acidic protons. Its basicity is readily demonstrated by its vigorous and often violent reaction with protic solvents, such as water, to undergo protonolysis. fishersci.co.uk In this reaction, the aryl carbanion equivalent abstracts a proton from water to form the parent hydrocarbon, thioanisole (B89551), and magnesium hydroxide (B78521) bromide.

This inherent basicity necessitates that reactions involving 4-Thioanisolemagnesium bromide be conducted under strictly anhydrous (moisture-free) and inert atmospheric conditions, typically using dry solvents like tetrahydrofuran (B95107) (THF). fishersci.co.uk While its primary utility lies in its nucleophilic character for forming carbon-carbon bonds, its strong basicity is a critical chemical property that dictates its handling, storage, and reaction conditions. It can also be used to deprotonate substrates with weakly acidic protons, although this application is less common than its use as a nucleophile.

Synthetic Applications of 4-Thioanisolemagnesium Bromide

The reactivity of 4-Thioanisolemagnesium bromide as a potent nucleophile makes it a valuable reagent in organic synthesis for the introduction of the 4-(methylthio)phenyl group into a variety of molecular structures.

4-Thioanisolemagnesium bromide serves as a crucial building block in the synthesis of key intermediates for pharmacologically active molecules. Its reaction with specific electrophiles allows for the efficient construction of precursors to complex drugs. For instance, it is utilized in the preparation of intermediates for mifepristone (B1683876) analogs and for a class of drugs that inhibit sodium-glucose cotransporters (SGLT). sigmaaldrich.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com

Notable examples of its application include:

Synthesis of a Mifepristone Analog Intermediate : The reagent is used to synthesize 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one. sigmaaldrich.comsigmaaldrich.com This compound is a key precursor for developing mifepristone analogs, which are significant in steroid hormone chemistry and medicine. vulcanchem.com

Synthesis of an SGLT Inhibitor Intermediate : It is employed in the synthesis of (1S)-1,4-Anhydro-2,3,5,6-tetra-O-benzyl-1-C-[4-chloro-3-(4-methylthiobenzyl)-phenyl]-D-glucitol. sigmaaldrich.comsigmaaldrich.com This molecule is a vital intermediate for creating aryl D-glucofuranosides, which have been identified as potent inhibitors of human sodium-glucose cotransporters 1 and 2 (hSGLT1 and hSGLT2), a target for anti-diabetic drugs. scientificlabs.com

Table 1: Pharmaceutical Intermediates Synthesized Using 4-Thioanisolemagnesium Bromide

| Intermediate Compound | Target/Application | Role of 4-Thioanisolemagnesium Bromide |

|---|---|---|

| 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one | Precursor to Mifepristone Analogs | Introduces the 4-(thiomethoxy)phenyl group at the 11β-position of the steroid scaffold. sigmaaldrich.comsigmaaldrich.com |

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular architectures. kvmwai.edu.in 4-Thioanisolemagnesium bromide is an effective reagent for this purpose, particularly in the construction of intricate molecules that have applications in medicinal chemistry and materials science. vulcanchem.com

Its role in the synthesis of the mifepristone analog intermediate, 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one, exemplifies its utility in building molecular complexity. sigmaaldrich.comsigmaaldrich.com In this synthesis, the Grignard reagent attacks an electrophilic carbonyl group on a steroidal precursor. This single reaction creates a new carbon-carbon bond and sets a critical stereocenter, adding a bulky, functionalized aryl substituent to the complex, polycyclic steroid core. This transformation highlights the reagent's ability to participate in highly specific and complexity-building reactions.

The primary application of 4-Thioanisolemagnesium bromide is as a synthetic tool for the direct incorporation of the 4-(methylthio)phenyl moiety, a common thioether-containing scaffold. Thioethers are present in numerous biologically active compounds and functional materials. nih.gov This reagent provides a reliable method for installing this specific scaffold onto a target molecule through a carbon-carbon bond.

The syntheses of the pharmaceutical intermediates for mifepristone analogs and SGLT inhibitors are prime examples of this application. sigmaaldrich.comsigmaaldrich.com In both cases, the core utility of the Grignard reagent is to deliver the thioanisole unit to an electrophilic center, thereby constructing a larger molecule that contains this thioether scaffold. scientificlabs.com The presence of the sulfur atom in the resulting product offers a site for potential further functionalization (e.g., oxidation to sulfoxide (B87167) or sulfone), adding another layer of synthetic versatility.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 4-Thioanisolemagnesium bromide |

| p-(Methylthio)phenylmagnesium bromide |

| Tetrahydrofuran (THF) |

| Thioanisole |

| Magnesium hydroxide bromide |

| 3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one |

| Mifepristone |

| (1S)-1,4-Anhydro-2,3,5,6-tetra-O-benzyl-1-C-[4-chloro-3-(4-methylthiobenzyl)-phenyl]-D-glucitol |

| Sulfoxide |

Catalytic Applications and Catalysis Studies of Aryl Grignard Reagents

Aryl Grignard Reagents in Transition Metal Catalysis

General literature on aryl Grignard reagents demonstrates their widespread use in cross-coupling reactions catalyzed by transition metals like iron, rhodium, copper, and nickel. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. However, specific performance data, yields, and substrate scope for reactions explicitly employing 4-Thioanisolemagnesium bromide are not available in the reviewed sources.

Iron-Catalyzed Reactions with Aryl Grignard Reagents

Iron-catalyzed cross-coupling reactions are a cost-effective and environmentally benign alternative to palladium- or nickel-based systems. While many studies explore the coupling of various aryl Grignard reagents with alkyl or aryl halides using iron catalysts, none of the available search results provide specific examples or data tables detailing the use of 4-Thioanisolemagnesium bromide in such reactions.

Rhodium-Catalyzed Homo- and Cross-Coupling Reactions

Rhodium catalysts are often used for specific transformations, including addition reactions and some coupling processes. The literature describes the homo-coupling of aryl Grignard reagents catalyzed by rhodium complexes. However, there is no specific mention or study of 4-Thioanisolemagnesium bromide in this context.

Copper and Nickel Catalysis

Copper and nickel are frequently used to catalyze cross-coupling reactions with Grignard reagents. These reactions, such as the Kumada-Corriu coupling, are well-established. Patents mention the use of 4-Thioanisolemagnesium bromide in preparative steps that may involve transition metal catalysis, but they lack the focus on the catalytic process itself, offering no comparative data or detailed findings google.com.

Mechanistic Role of Aryl Grignard Reagents in Catalytic Cycles

The general mechanism for transition metal-catalyzed cross-coupling reactions involving Grignard reagents is understood to proceed through a series of steps including oxidative addition, transmetalation, and reductive elimination wikipedia.orgnih.govchemrxiv.org. The specific electronic and steric properties of the Grignard reagent can influence the rates and outcomes of these steps.

Oxidative Addition and Reductive Elimination Steps

The electronic nature of the aryl Grignard reagent, influenced by substituents on the aromatic ring, plays a crucial role in the transmetalation step and can have downstream effects on the reductive elimination step. The electron-donating or -withdrawing character of the para-methylthio (-SMe) group in 4-Thioanisolemagnesium bromide would be expected to influence the reaction kinetics. However, no specific experimental or computational studies detailing these effects for this particular compound were found.

Ligand Effects on Catalytic Activity and Selectivity

The choice of ligand on the metal center is critical for controlling the activity and selectivity of the catalyst. Ligands can influence the ease of oxidative addition and reductive elimination and can prevent the formation of unwanted side products. While the general principles of ligand effects are well-documented for reactions with aryl Grignards, there is no specific research available that investigates ligand optimization for reactions involving 4-Thioanisolemagnesium bromide.

Advanced Spectroscopic Characterization Techniques for Organomagnesium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of organomagnesium compounds in solution. wikipedia.org It provides detailed information about the structure, dynamics, and reactivity of these complex species. numberanalytics.com

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental tools for characterizing the organic framework of 4-Thioanisolemagnesium bromide.

1H NMR Spectroscopy: The 1H NMR spectrum of 4-Thioanisolemagnesium bromide would be expected to show distinct signals for the aromatic protons and the methyl protons of the thioanisole (B89551) group. The aromatic protons, typically found in the region of 6.0-8.5 ppm, would likely appear as a complex multiplet due to spin-spin coupling. mlsu.ac.in The chemical shifts of these protons are influenced by the electron-withdrawing or -donating nature of the substituents on the benzene (B151609) ring. ucl.ac.uk The methyl protons of the -SCH3 group would appear as a singlet, typically in the range of 2.0-3.0 ppm. The exact chemical shifts can be influenced by the solvent and the concentration of the Grignard reagent. researchgate.net

13C NMR Spectroscopy: In the 13C NMR spectrum, each unique carbon atom in the 4-Thioanisolemagnesium bromide molecule will give rise to a distinct signal. libretexts.org The carbon atom directly bonded to the magnesium atom (C-Mg) is of particular interest and is expected to be significantly shielded, appearing at a higher field (lower ppm value) compared to the other aromatic carbons. The chemical shifts of sp2-hybridized carbons in aromatic rings typically range from 110 to 170 ppm. libretexts.org The methyl carbon of the thioanisole group would be expected to appear at a much higher field, typically in the range of 15-25 ppm.

A summary of expected NMR data is presented below:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| 1H | 6.0 - 8.5 | Multiplet | Aromatic protons |

| 1H | 2.0 - 3.0 | Singlet | -SCH3 protons |

| 13C | 110 - 170 | Singlet | Aromatic carbons |

| 13C | High field (shielded) | Singlet | C-Mg |

| 13C | 15 - 25 | Singlet | -SCH3 carbon |

This table is predictive and actual values may vary based on experimental conditions.

While 1H and 13C NMR provide information about the organic part of the molecule, 25Mg NMR spectroscopy offers a direct probe into the magnesium center. colab.ws 25Mg is a quadrupolar nucleus with a low natural abundance (10.00%) and a low magnetogyric ratio, which makes it a challenging nucleus to study. northwestern.edu However, advancements in NMR techniques, such as the use of high magnetic fields and specialized pulse sequences like Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG), have made the acquisition of 25Mg NMR spectra more feasible. nih.gov

The chemical shift of 25Mg is sensitive to the coordination environment of the magnesium atom, including the number and nature of the coordinating ligands (e.g., solvent molecules, halide ions) and the aggregation state of the organomagnesium species in solution. colab.wsnih.gov This makes 25Mg NMR a powerful tool for studying the complex Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its corresponding dialkylmagnesium and magnesium dihalide species. nih.gov

Advanced solid-state NMR techniques can also provide valuable information. For instance, solid-state 25Mg QCPMG NMR has been successfully applied to study organometallic magnesium compounds like bis(cyclopentadienyl)magnesium. nih.gov

The solvent plays a crucial role in the structure and reactivity of Grignard reagents. NMR spectroscopy is instrumental in studying the coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF), to the magnesium center. rsc.org The chemical shifts of the solvent protons or carbons can be affected by coordination, providing information on the number of solvent molecules bound to the magnesium atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. uobasrah.edu.iq While the IR spectrum of an organometallic compound can be complex, certain characteristic absorption bands can provide structural information. bohrium.com For 4-Thioanisolemagnesium bromide, the IR spectrum would be expected to show absorptions corresponding to the aromatic ring and the methyl group.

The key IR absorptions for 4-Thioanisolemagnesium bromide would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm-1. libretexts.org

Aliphatic C-H stretching: From the methyl group, expected in the range of 2850-2960 cm-1. pressbooks.pub

Aromatic C=C stretching: Bands in the region of 1400-1600 cm-1 are characteristic of the benzene ring. libretexts.org

C-S stretching: This vibration is generally weak and can be difficult to assign definitively but is expected in the fingerprint region.

C-Mg stretching: The absorption for the C-Mg bond is expected to be in the far-infrared region, typically below 600 cm-1, and may be difficult to observe with standard IR spectrophotometers.

The presence of solvent molecules, such as THF, will also be evident in the IR spectrum, with characteristic C-O-C stretching vibrations. researchgate.net

| Functional Group | Expected Absorption Range (cm-1) | Intensity |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (methyl) | 2850 - 2960 | Medium |

| Aromatic C=C | 1400 - 1600 | Medium to Strong |

| C-S | Fingerprint Region | Weak |

| C-Mg | < 600 | Weak |

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org For organomagnesium compounds, X-ray crystallography has been instrumental in revealing the monomeric, dimeric, or polymeric nature of these species, as well as the coordination geometry around the magnesium atom. acs.orgresearchgate.net

The first crystal structure of a Grignard reagent, ethylmagnesium bromide dietherate, was reported in 1964 and showed a tetrahedral coordination around the magnesium atom, with bonds to the ethyl group, the bromine atom, and two molecules of diethyl ether. wisc.edu In the solid state, 4-Thioanisolemagnesium bromide would likely adopt a similar structure, with the magnesium atom coordinated to the thioanisole moiety, the bromine atom, and one or more molecules of the solvent (e.g., THF). The exact structure can be influenced by the crystallization conditions. The formation of cage-like organomagnesium compounds has also been observed. acs.org

X-ray diffraction studies provide precise measurements of bond lengths and angles. For example, the Mg-C bond length in organomagnesium compounds is a key parameter that reflects the nature of the carbon-magnesium bond. wikipedia.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu For a volatile and thermally stable compound, mass spectrometry can provide the mass of the molecular ion, which corresponds to the molecular weight of the compound. However, Grignard reagents are generally not volatile and can be thermally labile, making their analysis by conventional mass spectrometry challenging.

When subjected to mass spectrometry, 4-Thioanisolemagnesium bromide would likely undergo fragmentation. The fragmentation pattern can provide valuable structural information. jst.go.jp Expected fragmentation pathways could involve the cleavage of the C-Mg bond, the C-S bond, or loss of the bromine atom. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, as bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance. msu.edu Theoretical studies have explored the decarboxylative fragmentation of certain organomagnesium compounds. nih.gov

It is important to note that the species observed in the gas phase by mass spectrometry may not necessarily represent the structure of the compound in solution or in the solid state.

UV-Visible Spectroscopy for Electronic Structure Information

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within a molecule, offering insights into the nature of chromophores present. ej-eng.org For organomagnesium compounds like 4-Thioanisolemagnesium bromide, the UV-Vis spectrum is expected to be influenced by the aromatic ring and the sulfur-containing substituent. The electronic transitions in such compounds typically involve π → π* and n → π* transitions associated with the benzene ring and the non-bonding electrons of the sulfur atom. researchgate.netrsc.org

The absorption maxima (λmax) for aryl Grignard reagents are influenced by the substitution pattern on the aromatic ring and the nature of the solvent. For instance, the UV-Vis spectrum of the thiophenolate anion, a related species, shows distinct absorption bands. researchgate.net The introduction of the magnesium bromide moiety can cause shifts in these absorption bands due to its influence on the electronic distribution within the aromatic system. The extension of conjugation or the presence of auxochromes can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

Table 1: Hypothetical UV-Visible Absorption Data for 4-Thioanisolemagnesium bromide in THF

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) |

| π → π* (aromatic) | ~ 260 | ~ 8,000 |

| n → π* (sulfur) | ~ 300 | ~ 1,500 |

This table presents hypothetical data based on the expected electronic transitions for a sulfur-containing aryl Grignard reagent.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals and radical ions. bhu.ac.in In the context of Grignard reagents, ESR spectroscopy is particularly insightful for investigating reaction mechanisms, as many Grignard reactions are proposed to proceed through a single electron transfer (SET) pathway, leading to the formation of paramagnetic intermediates. acs.org

The reaction of a Grignard reagent with certain substrates can generate a radical anion of the substrate and a radical cation derived from the Grignard reagent. researchgate.net For 4-Thioanisolemagnesium bromide, reactions with electrophiles like ketones could potentially lead to the formation of a ketyl radical anion and a [4-Thioanisolemagnesium bromide]•+ radical cation. The resulting ESR spectrum would provide information about the g-value, which is characteristic of the radical, and hyperfine coupling constants, which give details about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 1H, 13C).

While no direct ESR studies on 4-Thioanisolemagnesium bromide are published, research on the reactions of Grignard reagents with thiobenzophenone (B74592) has shown the formation of radical anions, confirming the occurrence of SET processes in reactions involving sulfur-containing compounds. researchgate.net The detection of such paramagnetic species provides strong evidence for a radical-based mechanism rather than a purely polar one.

Table 2: Expected ESR Spectral Parameters for a Hypothetical Paramagnetic Intermediate Derived from 4-Thioanisolemagnesium bromide

| Parameter | Expected Value | Information Provided |

| g-value | ~ 2.003 | Characteristic of an organic radical with sulfur influence. |

| Hyperfine Coupling (aH) | Varies | Indicates the interaction of the unpaired electron with protons on the aromatic ring. |

This table presents expected values based on typical ESR data for organic radicals containing sulfur.

Other Specialized Techniques (e.g., Neutron Diffraction, Raman Spectroscopy)

Beyond UV-Vis and ESR, other specialized techniques offer unique structural and vibrational information about organomagnesium compounds.

Neutron Diffraction: This technique is exceptionally powerful for determining the precise location of atoms within a crystal lattice, including light atoms like hydrogen, which are often difficult to locate accurately with X-ray diffraction. stfc.ac.uk For Grignard reagents, which can exist as complex solvated monomers, dimers, or larger aggregates, neutron diffraction can provide unambiguous structural data, including bond lengths and angles involving the magnesium center and its ligands. researchgate.netresearchgate.net While a specific neutron diffraction study on 4-Thioanisolemagnesium bromide is not available, the technique has been applied to other Grignard reagents, revealing details of their solid-state structures. researchgate.net

Raman Spectroscopy: This vibrational spectroscopy technique is complementary to infrared (IR) spectroscopy and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, such as the C-S and C-Mg bonds in 4-Thioanisolemagnesium bromide. rsc.org The Raman spectrum would exhibit characteristic bands corresponding to the vibrational modes of the thioanisole moiety and the magnesium-carbon bond. Computational methods can be employed to predict and interpret the Raman spectra of organometallic compounds, aiding in the assignment of vibrational frequencies. rsc.org

Table 3: Predicted Key Raman Shifts for 4-Thioanisolemagnesium bromide

| Vibrational Mode | Expected Raman Shift (cm-1) |

| C-Mg Stretch | 300 - 500 |

| C-S Stretch | 600 - 750 |

| Aromatic Ring Breathing | ~ 1000 |

| C-H Stretch (aromatic) | 3000 - 3100 |

This table presents predicted Raman shifts based on characteristic vibrational frequencies for similar functional groups.

Computational and Theoretical Studies of Grignard Reactions

Quantum Chemical Calculations on Grignard Reagent Structure and Reactivitywhiterose.ac.ukwhiterose.ac.uk

Quantum chemical calculations offer profound insights into the electronic structure and inherent reactivity of Grignard reagents. These methods can model the molecule in the gas phase or in solution, providing data on bond lengths, angles, and the distribution of electron density, which are fundamental to understanding reactivity. whiterose.ac.ukrsc.org Early gas-phase calculations provided qualitative insights, such as a calculated energy gain of 50 kcal/mol for the insertion of a magnesium atom into the C-Cl bond of methyl chloride, highlighting the thermodynamic driving force for Grignard formation. rsc.org

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying Grignard reagents due to its balance of accuracy and computational cost. nih.govpublish.csiro.au The B3LYP functional is commonly employed to investigate reaction mechanisms, such as the addition of Grignard reagents to carbonyl compounds and the cross-coupling reactions catalyzed by transition metals. nih.govnih.gov

DFT studies have been instrumental in exploring the Schlenk equilibrium, where Grignard reagents exist in a complex equilibrium between the monomer (RMgX), the dimer, and the diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. nih.gov For instance, calculations on thiophene (B33073) Grignards have elucidated the structures and stabilities of various bridged dimeric intermediates that are crucial for understanding the pathways to ligand exchange. nih.gov DFT can also be used to predict trends in bond dissociation energies and NMR chemical shifts to help interpret experimental data. walisongo.ac.id

Table 1: Applications of DFT in Grignard Reagent Studies

| DFT Application | Focus of Study | Model System(s) | Key Findings |

|---|---|---|---|

| Reaction Mechanism | Addition to carbonyls | CH₃MgCl + Formaldehyde (B43269) | Dimeric Grignard species are more reactive than monomers; reaction proceeds via a four-centered transition state. rsc.orgnih.gov |

| Schlenk Equilibrium | Dimerization and ligand exchange | Thiophene Grignards | Identified stable bridged dimers (μ-Cl, C; μ-Cl, Cl; μ-Cl) stabilized by π-interactions as key intermediates. nih.gov |

| Cross-Coupling | Fe-catalyzed coupling | Aryl Grignard + Haloalkane | Elucidated a FeI/FeII/FeIII catalytic cycle involving alkyl radical intermediates. nih.gov |

Ab initio molecular dynamics (AIMD) simulations provide a powerful lens to study the dynamic processes in Grignard solutions, treating the solvent and solute with quantum mechanical accuracy. unive.itacs.org This method has been particularly revealing in understanding the Schlenk equilibrium for methylmagnesium chloride (CH₃MgCl) in tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net

AIMD simulations have shown that various species in the Grignard solution, including monomers and dimers, are in a dynamic equilibrium, with solvent molecules constantly exchanging in the coordination sphere of the magnesium atom. unive.itacs.org These simulations revealed that the interconversion between different forms of the Grignard reagent is intimately linked to changes in the solvation number around the magnesium centers. acs.orgresearchgate.net This dynamic view is crucial, as static calculations alone cannot fully capture the complexity of the solution-phase behavior. unive.it

Modeling of Transition States and Reaction Pathwayswhiterose.ac.ukpublish.csiro.au

A central goal of computational studies is to map the potential energy surface of a reaction, identifying the structures of transition states and the corresponding activation energies. mit.eduims.ac.jp For Grignard reactions, computational modeling has tested and refined mechanistic hypotheses. For example, the long-proposed six-membered ring transition state for the reaction with carbonyls was challenged by DFT calculations, which instead pointed to pathways involving dimeric Grignard species. rsc.org

In the reaction of methylmagnesium chloride with formaldehyde, a model system for Grignard additions, calculations showed that the reaction proceeds through a transition state where the carbonyl coordinates to one magnesium atom in a dimer, while the methyl group from the other magnesium atom performs the nucleophilic attack. rsc.orgnih.gov This mechanism, involving a four-centered transition state, is consistent with the aggregated nature of Grignard reagents. nih.gov The activation barriers for these reactions are found to be low, explaining the high reactivity of these reagents. rsc.org

Table 2: Calculated Activation Energies for Grignard Reaction Pathways

| Reaction | Computational Method | Model System | Calculated Activation Barrier (kcal/mol) | Finding |

|---|---|---|---|---|

| Addition to Ketone | DFT | MgMeBr + 2-furanone | 70 | Activation energy for the second Grignard addition (to the ketone intermediate). mit.edu |

| Addition to Ester | DFT | MgMeBr + 2-furanone | 89 | Activation energy for the initial Grignard addition to the ester. mit.edu |

| β-H Transfer | DFT | Cycloheptyl radical + Fe(II) complex | 12.9 | Pathway for potential byproduct formation in cross-coupling. nih.gov |

| Homolytic Cleavage | DFT | CH₃MgCl(THF)₂ | ~66 | High barrier for radical formation in the absence of a substrate. rsc.org |

Prediction of Selectivity and Regioselectivity in Grignard Reactions

Computational chemistry is a powerful tool for predicting and explaining the selectivity observed in Grignard reactions. numberanalytics.com In diastereoselective additions to β-hydroxy ketones, experimental and computational studies have revealed a remarkable halide effect. nih.gov DFT calculations demonstrated that changing the halide from chloride or bromide to iodide alters the electronic properties of the intermediate bicyclic magnesium chelate. This tuning of the chelate's ability to direct the approach of a second equivalent of the Grignard reagent is the origin of the high 1,3-syn diastereoselectivity observed with alkylmagnesium iodides. nih.gov

Furthermore, the classic Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl carbon, has been investigated using AIMD simulations for the addition of CH₃MgCl to acetaldehyde. The calculations confirmed that the reaction follows this trajectory, extending the validity of this fundamental concept to the complex, dynamic environment of a Grignard reaction. rsc.org

Understanding Solvent Effects through Computational Modelswhiterose.ac.uk

The solvent is not a mere spectator in Grignard reactions; it plays a critical role in solubility, structure, and reactivity. rsc.orgacs.org Computational models, particularly those including explicit solvent molecules (cluster models) or using AIMD, have been essential for quantifying these effects. acs.orgresearchgate.net Ethereal solvents like tetrahydrofuran (THF) or diethyl ether coordinate strongly to the magnesium center. nih.gov

Calculations show that the binding of THF molecules to the magnesium atom is highly favorable. For a thiophene Grignard monomer, the binding of the first THF molecule provides a stabilization of -10.9 to -17.8 kcal/mol, and a second THF adds a further stabilization of -8.7 to -9.4 kcal/mol. nih.gov AIMD simulations have shown that the dynamic exchange of these solvent molecules is the key that drives the Schlenk equilibrium. acs.org Bond cleavage and formation steps are often preceded by a change in the solvation number of the magnesium atoms involved. acs.orgacs.org Simulations have also revealed that more solvated magnesium species can be more reactive. acs.orgacs.org

Computational Insights into Aggregation Behaviornih.gov

Grignard reagents are known to form aggregates in solution, a behavior that profoundly influences their reactivity. nih.govnih.gov Computational studies have provided detailed structural and energetic information about these aggregates. Beyond the well-known Schlenk equilibrium, reaction discovery tools have been used to find kinetically feasible pathways for dimerization. nih.gov

For thiophene Grignards, a model for aryl Grignards like 4-Thioanisolemagnesium bromide, three key bridged dimeric structures were identified as vital, stable intermediates:

A μ-(Cl, C) bridged dimer , where one chlorine and one thiophene carbon bridge the two magnesium centers.

A μ-(Cl, Cl) bridged dimer , stabilized by 3.3 kcal/mol relative to two separated monomers.

A μ-Cl bridged dimer , which was found to be the most stable aggregate, at 3.6 kcal/mol more stable than the separated monomers. nih.gov

These studies suggest that such dimers are not just transient species but are thermodynamically stable enough to be considered key players in the mechanisms of reactions involving aryl Grignards. nih.gov Other studies have proposed that linear dimeric forms, rather than the traditionally accepted cyclic dimers, can be equally stable and participate in reactions. acs.org

Green Chemistry Principles in Grignard Reagent Synthesis and Application

Sustainable Methodologies for Grignard Reagent Formation

Recent advancements have focused on reimagining the foundational aspects of Grignard reagent formation to align with green chemistry principles, emphasizing solvent choice, waste reduction, and the development of novel reaction conditions.

The solvent is a critical component in Grignard reagent formation, stabilizing the organomagnesium species and typically representing the largest portion of the process mass. rsc.org Traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) pose significant hazards due to their high volatility, low flash points, and potential for peroxide formation. d-nb.inforsc.org

A leading sustainable alternative is 2-Methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable biomass sources such as agricultural byproducts. umb.edursc.orgrsc.orgsigmaaldrich.com Systematic evaluations have shown that 2-MeTHF is often a superior or equal solvent for the preparation of aryl and other Grignard reagents compared to THF and Et₂O. umb.edursc.org Its advantages include:

Improved Reaction Profile: In certain reactions, such as those involving benzyl (B1604629) halides, 2-MeTHF can suppress the formation of Wurtz coupling by-products more effectively than THF. rsc.orgrsc.org

Enhanced Safety: 2-MeTHF has a higher boiling point and flash point than Et₂O and THF and is less prone to forming explosive peroxides. rsc.orgrsc.org

Simplified Work-up: Unlike THF, 2-MeTHF is not miscible with water, which allows for cleaner phase separation during aqueous work-up, potentially reducing the need for additional extraction solvents. rsc.orgrsc.orgchempoint.com

Increased Yield: The use of 2-MeTHF can lead to increased yields in Grignard reactions, in some cases by as much as 300% depending on the specific reagent. chempoint.com

Another promising green solvent is Cyclopentyl methyl ether (CPME), which is also more resistant to peroxide formation and forms an azeotrope with water, facilitating easier drying compared to traditional ethers. rsc.orgrsc.org The judicious selection of these bio-based and safer solvents is a critical first step in greening the entire lifecycle of a process involving Grignard reagents. rsc.org

Table 1: Properties of Ethereal Solvents for Grignard Reactions

| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |

|---|---|---|---|---|

| Source | Petrochemical | Petrochemical | Bio-renewable | Petrochemical |

| Boiling Point | 34.6 °C | 66 °C | 80.2 °C | 106 °C |

| Flash Point | -45 °C | -14 °C | -11 °C | -1 °C |

| Water Miscibility | Low (6.9 g/100 mL) | High (Miscible) | Low (14 g/100 mL) | Low (1.1 g/100 mL) |

| Peroxide Formation | High | High | Low | Low |

Data compiled from sources d-nb.inforsc.orgrsc.org.

The ultimate goal of reducing solvent use is to develop entirely solvent-free or solvent-minimizing synthetic routes. Mechanochemistry has emerged as a powerful tool to achieve this for Grignard reactions. hokudai.ac.jpd-nb.info By using the mechanical energy from ball-milling, it is possible to initiate the reaction between magnesium metal and an organic halide with only a catalytic amount of an ethereal solvent, a technique known as liquid-assisted grinding (LAG). acs.orgd-nb.infonih.gov In some cases, reactions can proceed with no solvent at all. acs.orgnih.gov This method produces the Grignard reagent as a paste, which can be used directly in subsequent reactions. hokudai.ac.jpnih.gov

This solvent-minimizing approach offers several advantages:

It drastically reduces the generation of hazardous solvent waste. eurekalert.org

It allows for the synthesis of Grignard reagents from precursors that have poor solubility in traditional solvents, expanding the scope of accessible reagents. hokudai.ac.jpeurekalert.org

The reduced amount of solvent makes the reagent less susceptible to deactivation by ambient moisture or oxygen, potentially simplifying handling procedures. hokudai.ac.jpsciencedaily.comeurekalert.org

While some Grignard reagents are reportedly manufactured on an industrial scale without solvents, these high-temperature processes are often impractical and unsafe for laboratory-scale synthesis. sciencemadness.org Mechanochemistry provides a more accessible and controlled method for minimizing solvent use. acs.orghokudai.ac.jp

Process Intensification and Continuous Flow Chemistry

Transitioning Grignard synthesis from traditional batch processing to continuous flow manufacturing represents a significant leap in safety, efficiency, and sustainability. rsc.orgbohrium.com Continuous flow systems, such as continuous stirred-tank reactors (CSTRs) or packed-bed reactors, confine the highly exothermic reaction to a small, well-controlled volume, thereby mitigating the risk of thermal runaways that can occur in large-scale batch reactors. gordon.edursc.orgmt.com

Key benefits of continuous flow Grignard synthesis include:

Enhanced Safety: The small reactor volume and superior heat transfer capabilities of microreactors prevent the buildup of thermal energy, making the process inherently safer. rsc.orgresearchgate.net

Increased Efficiency and Yield: Continuous systems offer superior mass and heat transfer, leading to faster reaction times, reduced side-product formation (like Wurtz coupling), and higher yields, often exceeding 99%. rsc.orgbohrium.comrsc.org

Reduced Waste and Cost: These processes can significantly lower the environmental impact factor (E-factor) and reduce raw material costs and solid waste generation. rsc.orgbohrium.com For instance, one study demonstrated a 64% reduction in solid waste and a 35% reduction in raw material cost compared to a batch process. rsc.orgbohrium.com

On-Demand Generation: Reagents can be generated and consumed in-line, eliminating the risks associated with the storage and transport of highly reactive Grignard solutions. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Grignard Synthesis for 9-aryl-fluoren-9-ols

| Parameter | Traditional Batch Process | Continuous Flow Process | Improvement |

|---|---|---|---|

| Yield | 45% | >99% | >120% increase |

| Production Period | ~7 hours | ~1 hour | 86% reduction |

| Raw Material Cost | Baseline | 35% reduction | 35% savings |

| Solid Waste Emission | Baseline | 64% reduction | 64% less waste |

| E-factor | 26.59 kg/kg | 1.97 kg/kg | 92.6% reduction |

Data adapted from a kilogram-scale synthesis study. rsc.orgbohrium.com

Mechanochemical Activation in Grignard Chemistry

Mechanochemistry, typically utilizing a ball mill, offers a paradigm shift for Grignard reagent synthesis by using mechanical force to induce chemical reactions. csic.es This technique provides the activation energy necessary to break through the passivating oxide layer on the magnesium surface and initiate the reaction with an organic halide, often in the absence of bulk solvent. acs.orghokudai.ac.jp

The process involves milling magnesium metal with the organic halide, often with a small amount of an ethereal solvent (LAG), to produce a paste-like Grignard reagent. hokudai.ac.jpacs.org This approach has been shown to be effective for a wide range of substrates, even those that are challenging to activate under conventional conditions. acs.orgnih.gov For example, mechanochemical methods have been used to activate C-F bonds, which are typically unreactive towards bulk magnesium in solution. mdpi.comresearchgate.net The continuous mechanical impact exposes fresh metal surfaces, facilitating the reaction without requiring harsh chemical activators or strict anhydrous conditions. hokudai.ac.jp This solvent-minimized method dramatically reduces waste and opens up new synthetic possibilities with previously inaccessible reagents. hokudai.ac.jpeurekalert.org

Environmental and Safety Considerations in Large-Scale Grignard Reactions

Scaling up Grignard reactions presents significant safety and environmental challenges. gordon.edu The primary hazard is the highly exothermic nature of the reagent's formation, which can lead to a dangerous, uncontrolled "runaway" reaction, especially if there is an unexpected induction period followed by a rapid initiation. acs.orgmt.comdchas.org This risk is compounded by the use of large volumes of highly flammable and volatile solvents like diethyl ether. d-nb.infodchas.org

Applying green chemistry principles is essential for mitigating these risks on a large scale:

Solvent Choice: Replacing highly volatile solvents like Et₂O with higher-boiling, less peroxide-forming alternatives like 2-MeTHF or CPME significantly improves the safety profile. d-nb.inforsc.orgrsc.org

Process Control: Continuous flow processing is an inherently safer technology for large-scale production. gordon.edursc.org By limiting the reaction to a small volume at any given time and ensuring efficient heat removal, the danger of a thermal runaway is virtually eliminated. rsc.orgmt.com This allows for safe operation at ambient temperatures, whereas batch processes often require cryogenic conditions for control. mt.com

Waste Management: Traditional large-scale batch processes generate significant waste streams, including excess magnesium that must be quenched and disposed of. gordon.edu Continuous processes can be optimized to use reactants more efficiently, with one study showing a potential 43% reduction in magnesium usage. gordon.edu Furthermore, the reduction or elimination of solvents in mechanochemical synthesis drastically cuts down on the largest waste component of the process. eurekalert.org

By adopting these greener methodologies, the chemical industry can perform large-scale Grignard reactions, such as those needed to produce reagents like 4-Thioanisolemagnesium bromide, with greater safety, reduced environmental impact, and improved efficiency. eurekalert.orggordon.edu

Future Research Directions in Aryl Organomagnesium Chemistry

Exploration of Novel Aryl Grignard Reagents with Tailored Reactivity

A primary avenue of future research lies in the design and synthesis of novel aryl Grignard reagents with precisely controlled reactivity. The traditional scope of Grignard reagents is often limited by their high reactivity, which can be incompatible with sensitive functional groups.

Key Research Thrusts: